N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SNC-80, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and addiction treatment.
Wirkmechanismus
N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide acts as a highly selective agonist of the delta opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system and spinal cord. Activation of the delta opioid receptor leads to the inhibition of pain signaling pathways and the modulation of reward pathways, which may be involved in the development of addiction.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain, and it has also been studied for its potential use in treating opioid addiction. It has been found to be highly selective for the delta opioid receptor, which may reduce the risk of side effects associated with non-selective opioid agonists.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied in animal models of pain and addiction, and it has been found to have a high degree of selectivity for the delta opioid receptor. However, its use in human clinical trials is still limited, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of focus is the development of more selective delta opioid receptor agonists that may have fewer side effects than non-selective opioid agonists. Another area of focus is the development of novel pain management and addiction treatment strategies that incorporate N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide and other delta opioid receptor agonists. Additionally, more research is needed to determine the safety and efficacy of N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in human clinical trials.
Synthesemethoden
N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide can be synthesized through a multistep process starting with the reaction of 2,6-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methylpiperidine to form the corresponding amide, which is then treated with methanesulfonyl chloride to form N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. It has been found to be a highly selective agonist of the delta opioid receptor, which is involved in pain modulation and reward pathways. N-(2-isopropyl-6-methylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have analgesic effects in animal models of pain, and it has also been studied for its potential use in treating opioid addiction.
Eigenschaften
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-12(2)15-9-5-7-13(3)16(15)18-17(20)14-8-6-10-19(11-14)23(4,21)22/h5,7,9,12,14H,6,8,10-11H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZBCWIYGMUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-6-(propan-2-yl)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.